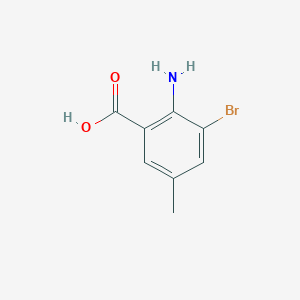

2-Amino-3-bromo-5-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromo-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMZECCEEOQWLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379016 | |

| Record name | 2-Amino-3-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13091-43-5 | |

| Record name | 2-Amino-3-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromo-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Amino-3-bromo-5-methylbenzoic Acid

Abstract

This technical guide provides a detailed, in-depth exploration of a robust multi-step synthesis for 2-Amino-3-bromo-5-methylbenzoic acid, a valuable substituted anthranilic acid derivative. This compound serves as a critical building block in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Moving beyond a simple recitation of steps, this document elucidates the causal chemical principles governing each transformation, from electrophilic aromatic substitution to reduction. We present a validated three-step pathway commencing with 3-methylbenzoic acid, detailing the strategic rationale for regiochemical control at each stage. The guide includes comprehensive, step-by-step experimental protocols, detailed mechanistic discussions, characterization data, and essential safety protocols, tailored for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic molecule whose structural motifs—a halogenated aniline and a benzoic acid—make it a versatile precursor in medicinal chemistry. The specific arrangement of its substituents allows for the construction of complex heterocyclic systems and other scaffolds of therapeutic interest.

While direct bromination of 2-amino-5-methylbenzoic acid is an established route, this guide focuses on a more instructive three-step synthesis starting from 3-methylbenzoic acid (m-toluic acid). This approach was deliberately chosen for its pedagogical value, as it provides a clear and practical context for discussing the foundational principles of electrophilic aromatic substitution (EAS) and the strategic manipulation of substituent directing effects.

The synthetic pathway detailed herein comprises:

-

Nitration: An electrophilic aromatic substitution to install a nitro group, which serves as a precursor to the target amine.

-

Bromination: A second electrophilic aromatic substitution, where the regiochemical outcome is carefully controlled by the existing substituents.

-

Reduction: The conversion of the nitro group to the final primary amine functionality.

This guide will provide the theoretical underpinning for each step, followed by a detailed experimental protocol designed for reproducibility and safety.

Synthetic Strategy and Mechanistic Elucidation

The chosen synthetic route is predicated on the well-understood principles of substituent effects in electrophilic aromatic substitution. The interplay between activating and deactivating groups at each stage is key to achieving the desired substitution pattern.

Overall Synthetic Workflow

The transformation from the starting material to the final product is a logical sequence of functional group installation and modification.

Caption: Three-step synthesis of the target compound.

Step 1: Regioselective Nitration of 3-Methylbenzoic Acid

Mechanistic Rationale

The first step involves the nitration of 3-methylbenzoic acid. This reaction is a classic example of electrophilic aromatic substitution where the regioselectivity is governed by the competing directing effects of the two substituents on the ring.

-

Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions through an inductive electron-donating effect.

-

Carboxylic Acid Group (-COOH): A deactivating group that directs incoming electrophiles to the meta position due to its electron-withdrawing nature.

The electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[3]

Caption: Generation of the nitronium ion electrophile.

The positions ortho to the methyl group are C2 and C6. The position para is C5. The positions meta to the carboxylic acid are C2 and C5. Both groups, therefore, direct the incoming electrophile to the C2 and C5 positions. The position C2 is strongly favored due to the powerful activating effect of the methyl group, leading to the major product being 5-methyl-2-nitrobenzoic acid .[4][5]

Detailed Experimental Protocol: Synthesis of 5-Methyl-2-nitrobenzoic Acid

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles | Notes |

| 3-Methylbenzoic Acid | 136.15 | 10.0 g | 73.4 mmol | Starting Material |

| Conc. Sulfuric Acid (98%) | 98.08 | 40 mL | - | Catalyst and Solvent |

| Conc. Nitric Acid (70%) | 63.01 | 6.0 mL | ~94 mmol | Nitrating Agent |

| Ice | 18.02 | ~200 g | - | For cooling and quenching |

| Deionized Water | 18.02 | As needed | - | For washing |

Procedure:

-

Preparation: In a 250 mL round-bottom flask, carefully add 10.0 g of 3-methylbenzoic acid to 40 mL of concentrated sulfuric acid. Stir the mixture with a magnetic stirrer until the solid has completely dissolved. Cool the flask in an ice-salt bath to between 0 and 5 °C.

-

Nitrating Mixture: In a separate beaker or dropping funnel, cautiously mix 6.0 mL of concentrated nitric acid with 10 mL of concentrated sulfuric acid, ensuring this mixture is also pre-cooled in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 3-methylbenzoic acid over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C to prevent over-nitration and side reactions.

-

Stirring: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

-

Quenching: Slowly and carefully pour the reaction mixture over a beaker containing approximately 200 g of crushed ice with constant stirring. A white to pale yellow precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

-

Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass to dry to a constant weight. The expected product is 5-methyl-2-nitrobenzoic acid.

-

Expected Yield: 10.5 g (79%)

-

Appearance: Off-white to light yellow crystalline powder.

-

Melting Point: 134-136 °C.[4]

-

Step 2: Electrophilic Bromination of 5-Methyl-2-nitrobenzoic Acid

Mechanistic Rationale

The second step is the bromination of the intermediate, 5-methyl-2-nitrobenzoic acid. The regiochemical outcome is now dictated by three substituents:

-

-CH₃ (at C5): ortho, para-director. Directs to C4 and C6.

-

-NO₂ (at C2): meta-director. Directs to C4 and C6.

-

-COOH (at C1): meta-director. Directs to C3 and C5.

The electrophile is Br⁺, generated from Br₂ with a Lewis acid catalyst like FeBr₃. Analyzing the directing effects:

-

Position C4 is disfavored due to steric hindrance from the adjacent methyl group at C5.

-

Position C6 is sterically accessible.

-

Position C3 is meta to both the -COOH and -NO₂ groups and ortho to the -CH₃ group.

While C6 is a possible site, the C3 position is uniquely favored as it satisfies the directing preference of the carboxylic acid while being ortho to the activating methyl group. Therefore, the bromine atom is selectively introduced at the C3 position, yielding 3-bromo-5-methyl-2-nitrobenzoic acid .

Detailed Experimental Protocol: Synthesis of 3-Bromo-5-methyl-2-nitrobenzoic Acid

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles | Notes |

| 5-Methyl-2-nitrobenzoic Acid | 181.15 | 9.0 g | 49.7 mmol | Starting Intermediate |

| Liquid Bromine | 159.81 | 2.8 mL (8.7 g) | 54.4 mmol | Brominating Agent (Handle in fume hood) |

| Iron (III) Bromide (FeBr₃) | 295.56 | ~0.5 g | ~1.7 mmol | Lewis Acid Catalyst |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent |

| Sodium Thiosulfate Solution | 158.11 | As needed | - | To quench excess bromine |

Procedure:

-

Setup: In a dry 250 mL round-bottom flask equipped with a dropping funnel and a gas outlet bubbler (to neutralize HBr gas), suspend 9.0 g of 5-methyl-2-nitrobenzoic acid and 0.5 g of FeBr₃ in 100 mL of dichloromethane.

-

Bromine Addition: In the dropping funnel, place 2.8 mL of liquid bromine. Add the bromine dropwise to the stirred suspension over 20 minutes at room temperature. The reaction is exothermic, and the mixture will turn reddish-brown.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add a 10% aqueous solution of sodium thiosulfate until the red color of excess bromine disappears.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to yield 3-bromo-5-methyl-2-nitrobenzoic acid.

-

Expected Yield: 9.8 g (76%)

-

Appearance: Pale yellow solid.

-

Step 3: Reduction of the Nitro Group

Mechanistic Rationale

The final step is the reduction of the nitro group to a primary amine. A classic and reliable method for this transformation is the use of tin (II) chloride (SnCl₂) or tin metal in concentrated hydrochloric acid. The mechanism involves a series of single-electron transfers from the metal (tin is oxidized from Sn⁰/Sn²⁺ to Sn⁴⁺) and protonations by the acid. The nitro group is sequentially reduced to nitroso, then to a hydroxylamine, and finally to the amine.

The overall reaction can be summarized as: Ar-NO₂ + 3 SnCl₂ + 7 H⁺ → Ar-NH₃⁺ + 3 Sn⁴⁺ + 2 H₂O

A final basic work-up is required to deprotonate the anilinium salt (Ar-NH₃⁺) and isolate the free amine product (Ar-NH₂).

Detailed Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles | Notes |

| 3-Bromo-5-methyl-2-nitrobenzoic Acid | 260.04 | 8.0 g | 30.8 mmol | Starting Intermediate |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 34.7 g | 154 mmol | Reducing Agent |

| Conc. Hydrochloric Acid (37%) | 36.46 | 60 mL | - | Acidic Medium |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | For basification |

| Ethyl Acetate | 88.11 | As needed | - | Extraction Solvent |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, suspend 8.0 g of 3-bromo-5-methyl-2-nitrobenzoic acid in 60 mL of concentrated hydrochloric acid.

-

Addition of Reductant: To this stirred suspension, add 34.7 g of tin(II) chloride dihydrate in portions. The reaction is highly exothermic; add the tin salt slowly to maintain control of the temperature, using an ice bath if necessary.

-

Heating: After the addition is complete, heat the mixture to 80-90 °C in a water bath for 2-3 hours. The solution should become clear.

-

Cooling and Basification: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully add a 10 M aqueous solution of sodium hydroxide with vigorous stirring until the white precipitate of tin hydroxides redissolves and the solution is strongly alkaline (pH > 10).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Isolation and Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The final product, this compound, can be purified by recrystallization from ethanol or an ethanol/water mixture.

Characterization and Data Analysis

Validation of the structure and purity of the intermediates and the final product is essential. The following table summarizes key characterization data.

| Compound | M.W. ( g/mol ) | Appearance | M.P. (°C) | ¹H NMR (δ, ppm) (DMSO-d₆) |

| 5-Methyl-2-nitrobenzoic Acid | 181.15 | Off-white crystalline solid | 134-136 | 13.5 (s, 1H, COOH), 8.0-7.4 (m, 3H, Ar-H), 2.4 (s, 3H, CH₃) (Predicted/Representative) |

| 3-Bromo-5-methyl-2-nitrobenzoic Acid | 260.04 | Pale yellow solid | N/A | 13.8 (s, 1H, COOH), 8.1 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 2.5 (s, 3H, CH₃) (Predicted) |

| This compound | 230.06 | White to light brown solid | 204-208 | 7.69 (d, 1H), 7.33 (d, 1H), 2.10 (s, 3H) (Representative data for a similar isomer)[7] |

Note: NMR data for intermediates is predicted based on established chemical shifts. The data for the final product is representative of a closely related isomer and should be confirmed by acquiring actual spectra.

Safety and Handling

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

Acids (H₂SO₄, HNO₃, HCl): All are highly corrosive and can cause severe burns. Always handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Acid spills should be neutralized with sodium bicarbonate.

-

Bromine (Br₂): Highly toxic, corrosive, and volatile. Causes severe burns upon contact and is fatal if inhaled. All manipulations must be performed in a well-ventilated chemical fume hood. Have a solution of sodium thiosulfate ready to neutralize spills.

-

Exothermic Reactions: The nitration and reduction steps are highly exothermic. Maintain diligent temperature control using ice baths and slow, portion-wise addition of reagents to prevent runaway reactions.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Halogenated organic waste and acidic/basic aqueous waste should be segregated into appropriate containers.

Conclusion

This guide has detailed a reliable and instructive three-step synthesis of this compound. By starting from 3-methylbenzoic acid, the synthesis provides an excellent platform for understanding and applying the principles of regiochemical control in electrophilic aromatic substitution. The protocols have been presented with a focus on reproducibility, safety, and mechanistic clarity. This valuable building block, now accessible through a well-defined synthetic route, can be utilized by researchers in the ongoing development of novel chemical entities with potential applications in medicine and materials science.

References

- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.

- PubChem. (n.d.). This compound.

- ChemBK. (2024). This compound.

- BYJU'S. (n.d.). Benzene Reactions – Sulfonation, Nitration and Halogenation.

- MySkinRecipes. (n.d.). This compound.

- Scribd. (n.d.). Bromine Liquid Safety Guidelines.

- PubChem. (n.d.). 5-Methyl-2-nitrobenzoic acid.

- Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).

Sources

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-bromo-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectroscopic profile of 2-Amino-3-bromo-5-methylbenzoic acid (CAS No. 13091-43-5). As a trifunctional aromatic compound, it serves as a highly versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an amine, a bromine atom, and a carboxylic acid on a toluene scaffold, offers multiple reaction sites for molecular elaboration. This document details established synthetic protocols, explores its reactivity in key transformations such as palladium-catalyzed cross-coupling reactions, and provides an analysis of its spectral data. The guide is intended to be a critical resource for researchers in medicinal chemistry, materials science, and chemical synthesis, facilitating its application in the development of novel pharmaceuticals and functional materials.

Chemical Identity and Physicochemical Properties

This compound is a substituted anthranilic acid derivative. Its structural features are pivotal to its chemical behavior and utility in synthesis.

Structure and Identification

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Bromo-5-methylanthranilic acid, 6-Amino-5-bromo-m-toluic acid[2]

-

CAS Number: 13091-43-5[1]

-

Molecular Formula: C₈H₈BrNO₂[1]

-

Molecular Weight: 230.06 g/mol [1]

-

Chemical Structure:

(Image Source: PubChem CID 2774400)

Physicochemical Data

The physicochemical properties of this compound are essential for its handling, reaction setup, and purification. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Physical Appearance | White to pale cream/light yellow crystalline solid/powder | [2] |

| Melting Point | 204-208 °C | |

| Boiling Point | 350.2 °C (Predicted) | [3] |

| Solubility | Soluble in ethanol, ethers, and chlorinated hydrocarbons; Insoluble in water. | [4] |

| pKa (Predicted) | 4.62 ± 0.10 | [4] |

| XLogP3 | 2.4 | [1][5] |

| Topological Polar Surface Area | 63.3 Ų | [1][5] |

Synthesis and Purification

The most direct and established route to this compound is the electrophilic aromatic substitution (bromination) of its precursor, 2-Amino-3-methylbenzoic acid. The directing effects of the activating amino (-NH₂) and methyl (-CH₃) groups guide the bromine atom to the ortho/para positions. The position ortho to the strongly activating amino group is favored.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Bromination of 2-Amino-3-methylbenzoic acid

This protocol is adapted from established procedures for the halogenation of substituted anthranilic acids.

Materials:

-

2-Amino-3-methylbenzoic acid (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05-1.1 eq)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Amino-3-methylbenzoic acid in a suitable volume of DMF (e.g., 5-10 mL per gram of starting material).

-

Reagent Addition: To this solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-water. A precipitate will form.

-

Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual DMF and succinimide.

-

Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/water.

Expert Insight: The choice of NBS as the brominating agent is strategic. It is a solid, making it easier to handle than liquid bromine, and it provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which solubilizes the starting material and facilitates the ionic mechanism of electrophilic substitution.

Chemical Reactivity and Synthetic Applications

The molecule's three distinct functional groups—the aromatic amine, the aryl bromide, and the carboxylic acid—can be manipulated with high selectivity, making it a valuable synthetic intermediate.

Logical Relationship of Reactive Sites

Caption: Key reactive sites and their associated chemical transformations.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is an excellent handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is particularly powerful for synthesizing biaryl structures, which are common motifs in pharmaceuticals.[6]

General Reaction Scheme:

(Image Source: Wikimedia Commons, Suzuki reaction)Experimental Causality:

-

Catalyst: A palladium(0) source is required. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to the active Pd(0) species. The choice of phosphine ligand (e.g., PPh₃, SPhos, XPhos) is critical; bulky, electron-rich ligands accelerate the rate-limiting oxidative addition step and stabilize the catalytic intermediates. [7]* Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. Its role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium. [6][8]* Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are typically used, often with a small amount of water to aid in dissolving the base. [1] This reaction transforms the bromo-substituted acid into a diverse array of biaryl compounds, significantly expanding its utility as a molecular scaffold.

Reactions of the Amine and Carboxylic Acid Groups

-

Amine Group: The primary amino group can be readily acylated to form amides or undergo diazotization with nitrous acid (NaNO₂/HCl) to form a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of nucleophiles in Sandmeyer-type reactions.

-

Carboxylic Acid Group: Standard transformations such as Fischer esterification (with an alcohol under acidic catalysis) or amide coupling (using coupling reagents like DCC or EDC) allow for straightforward modification of the carboxylate function.

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the structure and purity of the compound.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in two peaks of nearly equal intensity at m/z 229 and m/z 231 .

-

Key Fragmentation: PubChem's GC-MS data indicates top peaks at m/z 211 and 213 . This corresponds to the loss of a hydroxyl radical (•OH, 17 Da), a common fragmentation pathway for benzoic acids, yielding the [M-OH]⁺ acylium ion. Another significant peak is observed at m/z 77 , corresponding to the phenyl fragment [C₆H₅]⁺, a characteristic fragment for many benzene derivatives. [5]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of the key functional groups. While experimental data is not publicly plotted, a detailed study of the closely related precursor, 2-amino-3-methylbenzoic acid, provides a strong basis for assignment. [9]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

|---|---|---|

| ~3500-3300 | N-H (Amine) | Asymmetric & Symmetric Stretch |

| ~3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) |

| ~1700-1680 | C=O (Carboxylic Acid) | Stretching |

| ~1620-1580 | N-H (Amine) / C=C (Aromatic) | Scissoring / Ring Stretch |

| ~1300-1200 | C-O (Carboxylic Acid) | Stretching |

| ~800-700 | C-H (Aromatic) | Out-of-plane Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available experimental NMR spectra for this compound were identified. The following analysis is a prediction based on established principles and data from analogous compounds.

¹H NMR (Predicted, in DMSO-d₆, 400 MHz):

-

δ ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ). Expected to be a broad singlet.

-

δ ~7.6 ppm (d, J ≈ 2 Hz, 1H): Aromatic proton at C4 (H -4). It is ortho to the methyl group and meta to the bromine.

-

δ ~7.4 ppm (d, J ≈ 2 Hz, 1H): Aromatic proton at C6 (H -6). It is ortho to the amino group and meta to the bromine.

-

δ ~5.5 ppm (s, 2H): Amino protons (-NH₂ ). Expected to be a broad singlet; its chemical shift is highly dependent on concentration and solvent.

-

δ ~2.2 ppm (s, 3H): Methyl protons (-CH₃ ).

¹³C NMR (Predicted, in DMSO-d₆, 101 MHz):

-

δ ~168 ppm: Carboxylic acid carbon (C =O).

-

δ ~148 ppm: Aromatic carbon bearing the amino group (C -NH₂).

-

δ ~138 ppm: Aromatic carbon (C -6).

-

δ ~135 ppm: Aromatic carbon (C -4).

-

δ ~132 ppm: Aromatic carbon bearing the methyl group (C -CH₃).

-

δ ~115 ppm: Aromatic carbon bearing the carboxylic acid (C -COOH).

-

δ ~108 ppm: Aromatic carbon bearing the bromine (C -Br).

-

δ ~20 ppm: Methyl carbon (-C H₃).

Applications in Drug Discovery and Materials Science

The structural motifs present in this compound make it a valuable precursor in several high-value research areas.

-

Pharmaceutical Development: Substituted anthranilic acids are privileged scaffolds in medicinal chemistry. They serve as starting materials for a variety of heterocyclic systems and biologically active molecules. For instance, they are key building blocks in the synthesis of certain Pim kinase inhibitors , which are being investigated as potential anticancer agents due to their role in cell survival and proliferation pathways. [10][11][12]The ability to use the bromine atom for Suzuki coupling allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR). [13]* Materials Science: The compound's aromatic structure and multiple functional groups allow for its incorporation into polymers and organic electronic materials. It can be used to synthesize novel dyes and pigments, where the specific substitution pattern influences the resulting color and photophysical properties. [14]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

May cause skin, eye, and respiratory irritation. [5]* Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

-

Personal Protective Equipment (PPE): Use in a well-ventilated area or fume hood. Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

Conclusion

This compound is a synthetically versatile and valuable chemical intermediate. Its trifunctional nature permits selective and diverse chemical modifications, including the formation of C-C bonds via modern cross-coupling techniques. This guide has provided a detailed overview of its chemical identity, synthesis, reactivity, and spectroscopic characteristics to support and guide its effective use in advanced research and development applications, particularly in the pursuit of new therapeutic agents and functional materials.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chen, Z., et al. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3732-8.

- ChemBK. (2024). This compound.

- PubChem. (n.d.). This compound - GHS Classification. National Center for Biotechnology Information.

- Holder, S., et al. (2009). Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Journal of Medicinal Chemistry, 52(1), 193-204.

- MySkinRecipes. (n.d.). This compound.

- Yurdakul, Ş., & Çırak, Ç. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark Akademik.

- ResearchGate. (2021). The design, synthesis, and biological evaluation of PIM kinase inhibitors.

- Wikipedia. (n.d.). Suzuki reaction.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123).

- PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid. National Center for Biotechnology Information.

- ChemBK. (2024). This compound - Physico-chemical Properties.

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- Supporting Information - Wiley Online Library. (n.d.).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- MySkinRecipes. (n.d.). This compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. selleckchem.com [selleckchem.com]

- 4. rsc.org [rsc.org]

- 5. This compound | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815) [hmdb.ca]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. | Semantic Scholar [semanticscholar.org]

- 11. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123) [hmdb.ca]

Physical properties of 2-Amino-3-bromo-5-methylbenzoic acid

An In-Depth Technical Guide to the Physical Properties of 2-Amino-3-bromo-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound (CAS No: 13091-43-5). As a substituted anthranilic acid derivative, this compound serves as a versatile building block and key intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][2] A thorough understanding of its physical characteristics is paramount for optimizing reaction conditions, ensuring purity, developing analytical methods, and predicting its behavior in various chemical and biological systems. This document details its physicochemical properties, provides validated experimental protocols for their determination, and discusses the spectroscopic data essential for its structural elucidation and quality control.

Compound Identification and Overview

This compound is an aromatic compound featuring a benzene ring substituted with four different functional groups: a carboxylic acid, an amino group, a bromine atom, and a methyl group. The interplay of these groups dictates its chemical reactivity and physical properties. The electron-donating amino and methyl groups and the electron-withdrawing bromo and carboxyl groups create a unique electronic environment that influences its acidity, solubility, and spectroscopic behavior.

| Property | Value |

| IUPAC Name | This compound[3][4] |

| Synonyms | 3-Bromo-5-methylanthranilic acid, 6-Amino-5-bromo-m-toluic acid[4] |

| CAS Number | 13091-43-5[1][4][5][6][7] |

| Molecular Formula | C₈H₈BrNO₂[1][3][4][6][8] |

| Molecular Weight | 230.06 g/mol [1][3][4][5][6][7] |

| Appearance | White to light brown powder/solid[6][7] |

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and application in synthesis. The following section details the key physicochemical parameters for this compound.

| Parameter | Value | Notes |

| Melting Point | 204-208 °C[6][7][9] | Literature value, experimentally determined. |

| Boiling Point | 350.2 ± 42.0 °C | Predicted value.[1][6] |

| Density | 1.682 ± 0.06 g/cm³ | Predicted value.[6][9] |

| pKa | 4.62 ± 0.10 | Predicted value.[6] |

Melting Point

The melting point is a fundamental property used to identify a compound and assess its purity. A sharp melting range, typically spanning 1-2°C, is indicative of a pure substance, whereas impurities tend to depress and broaden this range.[10] The literature value for this compound is consistently reported in the range of 204-208 °C.[6][7][9]

This protocol describes the standard method for obtaining an accurate melting point using a digital melting point apparatus. The choice of a slow temperature ramp near the melting point is critical for allowing the system to remain in thermal equilibrium, which is the foundation for an accurate measurement.

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.

-

Gently tap the open end of a capillary tube into the sample, forcing a small amount of powder into the tube.

-

Invert the tube and tap it on a hard surface to compact the solid into the closed end, aiming for a sample height of 2-3 mm.[10]

-

-

Apparatus Setup:

-

Insert the capillary tube into the heating block of the melting point apparatus.[11]

-

-

Approximate Determination (Optional but Recommended):

-

If the melting point is unknown, perform a rapid determination by heating at a fast ramp rate (e.g., 10-20 °C/min) to find an approximate range.[12]

-

-

Accurate Determination:

-

Data Recording:

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the entire sample has transformed into a transparent liquid.[11]

-

The melting point is reported as the range T₁ - T₂.

-

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical parameter in drug development for formulation and in organic synthesis for reaction solvent selection and purification. Based on its structure, this compound has both polar (amino, carboxyl) and nonpolar (aromatic ring, methyl, bromo) characteristics. It is reported to be insoluble in water but soluble in organic solvents like ethanol, ethers, and chlorinated hydrocarbons.[6] This aligns with the "like dissolves like" principle, where the large, nonpolar aromatic core dominates its interaction with the highly polar water solvent.

The shake-flask method is considered the gold standard for determining equilibrium solubility, as it ensures the system has reached a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[13]

-

Preparation:

-

Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., water, ethanol, buffer at a specific pH) in a sealed, inert container. The excess solid is crucial to ensure saturation is achieved.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE). This step must be performed without altering the temperature.[14]

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate.

-

Determine the concentration of the compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[14] A calibration curve with standards of known concentrations must be used for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa)

The pKa value quantifies the acidity of a compound. For this compound, the primary acidic functional group is the carboxylic acid (-COOH). The amino group (-NH₂) is basic. The predicted pKa of ~4.62 corresponds to the dissociation of the carboxylic acid proton.[6] This value is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity.

Potentiometric titration is a highly reliable method for determining pKa values.[15][16] It involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added incrementally.

-

Preparation:

-

Apparatus Setup:

-

Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[15]

-

Place the sample solution in a jacketed vessel to maintain a constant temperature and stir gently with a magnetic stirrer.

-

-

Titration:

-

If necessary, acidify the initial solution with a small amount of strong acid (e.g., HCl) to fully protonate the carboxylate group.

-

Add a standardized strong base solution (e.g., 0.1 M NaOH) in small, precise increments using a burette or automated titrator.

-

Record the pH value after each addition, allowing the reading to stabilize.[15]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.[17]

-

Identify the equivalence point, which is the point of maximum slope on the curve.

-

Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

-

The pKa is equal to the pH of the solution at the half-equivalence point.[18]

-

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. This compound 97 13091-43-5 [sigmaaldrich.com]

- 8. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 13091-43-5 [chemicalbook.com]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 18. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

2-Amino-3-bromo-5-methylbenzoic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-3-bromo-5-methylbenzoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the scientific rationale behind each analytical step. We will integrate data from multiple spectroscopic techniques to build a self-validating case for the molecule's precise structure, emphasizing the synergy between different analytical methods.

Introduction and Strategic Overview

This compound (C₈H₈BrNO₂) is a substituted anthranilic acid derivative. Its unique arrangement of functional groups—an amine, a carboxylic acid, a bromine atom, and a methyl group on an aromatic scaffold—makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Specifically, its reactive handles are leveraged by medicinal chemists to construct more complex molecules with potential biological activity.[1]

The unequivocal confirmation of its structure is paramount before its use in any synthetic pathway. A multi-technique analytical approach is not merely best practice; it is essential for ensuring the regiochemistry of the substituents is correctly assigned. This guide will detail the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments to achieve this confirmation.

Initial Hypothesis: The Proposed Structure

Based on its IUPAC name, the proposed structure is as follows:

-

Parent: Benzoic acid

-

Substituents:

-

An amino group (-NH₂) at position 2.

-

A bromine atom (-Br) at position 3.

-

A methyl group (-CH₃) at position 5.

-

Molecular Formula: C₈H₈BrNO₂[3][4] Molecular Weight: 230.06 g/mol [3][5] IUPAC Name: this compound[3] Common Synonyms: 3-Bromo-5-methylanthranilic acid, 6-Amino-5-bromo-m-toluic acid[3]

Degree of Unsaturation Calculation: The degree of unsaturation (DoU) provides initial insight into the molecule's structure. DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 8 + 1 - (8/2) - (1/2) + (1/2) = 5 A DoU of 5 is consistent with a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) and a carbonyl group (C=O) from the carboxylic acid (which accounts for the fifth degree).

The Elucidation Workflow: A Multi-Pronged Approach

A robust elucidation strategy does not rely on a single piece of evidence. Instead, it builds a case by correlating data from orthogonal techniques. Our workflow is designed to first confirm the molecular formula and key functional groups before mapping the precise connectivity of the atomic framework.

Caption: Overall workflow for the structure elucidation of this compound.

Mass Spectrometry: The First Piece of the Puzzle

Mass spectrometry serves two primary functions at the outset: confirming the molecular weight and providing evidence for the presence of key elements through isotopic patterns.

Rationale for MS: This is the definitive technique for determining the molecular mass of the analyte. For halogenated compounds, the natural isotopic abundance of elements like bromine provides a characteristic signature, offering an immediate layer of validation.

Expected Observations:

-

Molecular Ion (M⁺): A signal corresponding to the intact molecule.

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. Therefore, we expect to see two peaks of almost equal intensity for the molecular ion, separated by 2 m/z units: the [M]⁺ peak at m/z ≈ 229 and the [M+2]⁺ peak at m/z ≈ 231. This pattern is a hallmark of a monobrominated compound.

-

High-Resolution MS (HRMS): This technique would provide a highly accurate mass measurement (e.g., 228.9738 Da for C₈H₈⁷⁹BrNO₂), allowing for the unambiguous determination of the elemental formula.[3][5]

| Data Point | Expected Value | Rationale |

| Molecular Formula | C₈H₈BrNO₂ | Derived from proposed structure. |

| Monoisotopic Mass | 228.9738 u (for ⁷⁹Br) | Calculated exact mass.[3][5] |

| [M]⁺ and [M+2]⁺ Peaks | m/z ≈ 229 and 231 | Characteristic isotopic signature of a single bromine atom. |

| Fragmentation | Loss of H₂O (M-18), loss of COOH (M-45) | Common fragmentation pathways for carboxylic acids. |

Infrared Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and non-destructive method to confirm the presence of the molecule's key functional groups. It works by detecting the vibrational frequencies of bonds within the molecule.

Rationale for IR: The proposed structure contains several IR-active functional groups (amine, carboxylic acid). The presence or absence of their characteristic absorption bands provides strong evidence for the structural hypothesis. IR spectra for this compound are available in public databases, confirming its vibrational characteristics.[3]

Expected Key Absorptions:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Interpretation |

| 3400–3200 | N-H Stretch (asymmetric/symmetric) | Primary Amine | A doublet in this region is characteristic of the -NH₂ group. |

| 3300–2500 (broad) | O-H Stretch | Carboxylic Acid | A very broad band due to hydrogen bonding, often overlapping with C-H stretches. |

| ~1700 | C=O Stretch | Carboxylic Acid | Strong, sharp absorption typical for a carbonyl group. |

| 1620–1550 | N-H Bend | Primary Amine | Bending vibration of the amino group. |

| 1600, 1475 | C=C Stretch | Aromatic Ring | Absorptions characteristic of the benzene ring. |

| 1300–1200 | C-N Stretch | Aromatic Amine | Confirms the amine is attached to the ring. |

| 600-500 | C-Br Stretch | Aryl Halide | Indicates the presence of the carbon-bromine bond. |

Nuclear Magnetic Resonance: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for structure elucidation, as it provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR Spectroscopy

This experiment identifies all unique proton environments in the molecule.

Rationale for ¹H NMR: The number of signals, their integration (area under the peak), chemical shift (position), and multiplicity (splitting pattern) allow us to deduce the number and type of protons and their neighboring relationships.

Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-13 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often exchanges, leading to a broad signal. |

| ~7.5-7.8 | Doublet (d) | 1H | Ar-H | Aromatic proton ortho to the -COOH group and meta to the -NH₂ group. Deshielded by the carbonyl. |

| ~7.2-7.4 | Doublet (d) | 1H | Ar-H | Aromatic proton meta to the -COOH group and ortho to the -NH₂ group. |

| ~4.5-5.5 | Broad Singlet | 2H | NH₂ | Amine protons are often broad due to quadrupole effects and exchange. Their chemical shift is solvent-dependent. |

| ~2.1-2.3 | Singlet (s) | 3H | CH₃ | Methyl group protons attached to the aromatic ring. Appears as a singlet as there are no adjacent protons. |

Note: The two aromatic protons (at C4 and C6) are expected to be meta-coupled to each other, resulting in small doublet splitting (J ≈ 2-3 Hz).

¹³C NMR Spectroscopy

This experiment identifies all unique carbon environments.

Rationale for ¹³C NMR: The number of signals confirms the number of non-equivalent carbons. The chemical shifts indicate the type of carbon (e.g., sp², sp³, carbonyl).

Predicted ¹³C NMR Data: We expect 8 distinct signals, one for each carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | Carboxylic acid carbonyl carbon, highly deshielded. |

| ~145 | C-NH₂ | Aromatic carbon attached to the electron-donating amino group. |

| ~135-140 | C-CH₃ | Aromatic carbon attached to the methyl group. |

| ~130-135 | Ar-CH | Aromatic methine carbons. |

| ~120-125 | Ar-CH | Aromatic methine carbons. |

| ~115 | C-COOH | Aromatic carbon attached to the carboxylic acid. |

| ~110 | C-Br | Aromatic carbon attached to bromine (shielded by halogen). |

| ~20 | CH₃ | Methyl carbon, in the typical sp³ region. |

2D NMR for Unambiguous Confirmation

While 1D NMR provides a strong foundation, 2D NMR experiments are required to definitively prove the proposed substitution pattern.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically through 2-3 bonds). We would expect to see a cross-peak between the two aromatic protons, confirming their meta-relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals for the protonated carbons (the two Ar-CH carbons and the CH₃ carbon).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire structure. It shows correlations between protons and carbons that are 2-3 bonds away.

Key Expected HMBC Correlations:

Caption: Key expected HMBC correlations for confirming the molecular structure.

-

Methyl Protons (A): Will show a strong three-bond (³J) correlation to the two adjacent aromatic methine carbons (C4 and C6) (E) and a two-bond (²J) correlation to the carbon it is attached to (C5) (D). This is critical for placing the methyl group.

-

Aromatic Proton at C6 (C): Will show a three-bond (³J) correlation to the carboxylic acid carbon (C1) (F), confirming its position relative to the -COOH group.

-

Aromatic Proton at C4 (B): Will show a three-bond (³J) correlation to the carbon bearing the methyl group (C5) (D).

These correlations, taken together, leave no ambiguity about the substitution pattern on the aromatic ring.

Experimental Protocols

Synthesis via Electrophilic Bromination

A common and reliable method for synthesizing the title compound is through the direct bromination of 2-amino-5-methylbenzoic acid.[6]

Protocol: Bromination using N-Bromosuccinimide (NBS)

-

Dissolution: Dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution portion-wise at room temperature. The use of NBS is often preferred as it is a solid and easier to handle than liquid bromine.[6]

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, pour the reaction mixture into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.[7]

General Protocol for Spectroscopic Analysis

-

Sample Preparation: Prepare samples of the purified compound. For NMR, dissolve ~5-10 mg in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. For IR, a KBr pellet or ATR (Attenuated Total Reflectance) can be used. For MS, dissolve a small amount in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field spectrometer.

-

MS: Acquire a mass spectrum using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) instrument.[6]

-

IR: Acquire an infrared spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.[3]

-

-

Data Processing and Interpretation: Process the raw data using appropriate software. Analyze the spectra as detailed in the sections above, correlating all data points to build a cohesive structural argument.

Conclusion

The structure of this compound is confirmed through a systematic and integrated analytical approach. Mass spectrometry validates the molecular weight (230.06 g/mol ) and the presence of a single bromine atom. Infrared spectroscopy confirms the key functional groups: a primary amine, a carboxylic acid, and an aromatic ring. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the molecular skeleton, confirming the precise regiochemistry of the substituents on the benzene ring. This multi-technique validation is the cornerstone of scientific integrity in chemical research, ensuring that subsequent synthetic and biological studies are built upon a foundation of confirmed molecular identity.

References

- PubChem, "this compound | C8H8BrNO2 | CID 2774400", PubChem,

- ChemBK, "this compound", ChemBK,

- MySkinRecipes, "this compound", MySkinRecipes,

- PubChem, "2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 11850383", PubChem,

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Key Isomers of C8H8BrNO2 for Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of C8H8BrNO2

The molecular formula C8H8BrNO2 represents a fascinating landscape of chemical diversity, encompassing a variety of structural isomers with significant potential in medicinal chemistry and drug development. Constitutional isomers, with their distinct connectivity of atoms, can exhibit vastly different physicochemical properties and biological activities.[1] This guide provides an in-depth technical exploration of a particularly relevant class of C8H8BrNO2 isomers: the bromo-hydroxyacetanilides. These compounds, built upon the N-(hydroxyphenyl)acetamide scaffold, are of considerable interest due to their structural similarities to widely used pharmaceuticals and the unique properties conferred by the bromine substituent.

The strategic introduction of a bromine atom into a drug candidate can significantly modulate its pharmacological profile. Bromination can enhance therapeutic activity, favorably influence metabolism, and increase the duration of action.[2][3] Furthermore, bromine's ability to form halogen bonds can lead to more specific and potent interactions with biological targets.[4] This guide will focus on two key isomers, N-(2-bromo-4-hydroxyphenyl)acetamide and N-(3-bromo-4-hydroxyphenyl)acetamide, providing a comprehensive overview of their synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.

Core Isomers of Interest: Synthesis, Characterization, and Potential Applications

N-(2-bromo-4-hydroxyphenyl)acetamide

IUPAC Name: N-(2-bromo-4-hydroxyphenyl)acetamide[5] CAS Number: 97868-28-5[5] Molecular Formula: C8H8BrNO2[5] Molecular Weight: 230.06 g/mol [5]

This isomer features a bromine atom ortho to the acetamido group and para to the hydroxyl group on the phenyl ring. This substitution pattern is crucial in defining its chemical reactivity and potential biological interactions.

The synthesis of N-(2-bromo-4-hydroxyphenyl)acetamide can be conceptualized as a two-step process starting from 4-aminophenol, the precursor to paracetamol (acetaminophen). The core principle involves the protection of the amine group via acetylation, followed by regioselective bromination.

Synthetic Workflow:

Caption: Synthetic pathway to N-(2-bromo-4-hydroxyphenyl)acetamide.

Experimental Protocol: Synthesis of N-(2-bromo-4-hydroxyphenyl)acetamide

This protocol is adapted from established methods for the acetylation of 4-aminophenol and the bromination of activated aromatic rings.

Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide (Paracetamol) [6]

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 10.9 g (0.1 mol) of 4-aminophenol in 30 mL of water.

-

Acetylation: While stirring, add 12.0 mL (0.127 mol) of acetic anhydride to the suspension.

-

Reaction Conditions: Warm the mixture gently on a hot plate with continuous stirring for 15-20 minutes until the solid dissolves, then continue heating for an additional 10 minutes.

-

Isolation: Cool the flask in an ice bath to induce crystallization. Collect the crude product by vacuum filtration and wash with a small amount of cold water.

-

Purification: Recrystallize the crude product from hot water to obtain pure N-(4-hydroxyphenyl)acetamide. Dry the crystals in a desiccator.

Step 2: Bromination of N-(4-hydroxyphenyl)acetamide

Rationale: The hydroxyl and acetamido groups are ortho-, para-directing. Since the para position is blocked, bromination is expected to occur at one of the ortho positions. The acetamido group is a stronger activating group than the hydroxyl group is deactivating (due to steric hindrance), directing the bromine to the position ortho to the acetamido group.

-

Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve 7.55 g (0.05 mol) of N-(4-hydroxyphenyl)acetamide in 50 mL of acetonitrile.

-

Brominating Agent: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve 8.9 g (0.05 mol) of N-bromosuccinimide (NBS) in 20 mL of acetonitrile.

-

Reaction: Add the NBS solution dropwise to the cooled solution of N-(4-hydroxyphenyl)acetamide over 30 minutes with continuous stirring.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into 100 mL of cold water. A precipitate will form.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water. Purify the crude product by recrystallization from an ethanol/water mixture to yield N-(2-bromo-4-hydroxyphenyl)acetamide as a white solid.[2]

| Property | Data | Source |

| Melting Point | 112–113 °C | [2] |

| ¹H NMR (600 MHz, DMSO-d6) | δ 9.80 (s, 1H), 9.30 (s, 1H), 7.22 (d, J = 8.7 Hz, 1H), 7.00 (d, J = 2.7 Hz, 1H), 6.74 (dd, J = 8.7, 2.7 Hz, 1H), 2.00 (s, 3H) | [2] |

| ¹³C NMR (151 MHz, DMSO-d6) | δ 168.47, 155.96, 129.13, 127.81, 119.78, 118.54, 114.89, 22.94 | [2] |

| HRMS (m/z) (ESI) | calcd for C8H9BrNO2 [M+H]+: 229.9811, found: 229.9812 | [2] |

Derivatives of N-phenylacetamide are known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[7][8] The brominated phenolic scaffold, in particular, has been identified as a promising pharmacophore. Bromophenols have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of diabetes and obesity.[2] Furthermore, halophenols have been explored as inhibitors of protein tyrosine kinases (PTKs), which are critical in cancer cell signaling pathways.[9] The anti-inflammatory effects of brominated phenolic compounds are often mediated through the modulation of signaling pathways such as NF-κB and MAPK.[10]

N-(3-bromo-4-hydroxyphenyl)acetamide

IUPAC Name: N-(3-bromo-4-hydroxyphenyl)acetamide[9] CAS Number: 6329-78-8[9] Molecular Formula: C8H8BrNO2[9] Molecular Weight: 230.06 g/mol [9]

In this isomer, the bromine atom is positioned meta to the acetamido group and ortho to the hydroxyl group. This arrangement significantly alters the electronic and steric properties of the molecule compared to its 2-bromo counterpart.

The synthesis of this isomer also starts from N-(4-hydroxyphenyl)acetamide. However, achieving regioselectivity for the 3-position requires careful control of the reaction conditions, as the 2-position is also activated.

Synthetic Workflow:

Caption: Synthetic pathway to N-(3-bromo-4-hydroxyphenyl)acetamide.

Experimental Protocol: Synthesis of N-(3-bromo-4-hydroxyphenyl)acetamide

This protocol is based on established electrophilic aromatic substitution reactions on phenolic compounds.

-

Reaction Setup: Dissolve 7.55 g (0.05 mol) of N-(4-hydroxyphenyl)acetamide in 50 mL of glacial acetic acid in a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer.

-

Brominating Agent: In the dropping funnel, place a solution of 8.0 g (0.05 mol) of bromine in 10 mL of glacial acetic acid.

-

Reaction: Cool the flask in an ice bath. Add the bromine solution dropwise to the stirred solution of N-(4-hydroxyphenyl)acetamide over a period of 1 hour.

-

Reaction Conditions: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted bromine. Recrystallize the solid from aqueous ethanol to obtain pure N-(3-bromo-4-hydroxyphenyl)acetamide as a white solid.[2]

| Property | Data | Source |

| Melting Point | 155–156 °C | [2] |

| ¹H NMR (600 MHz, DMSO-d6) | δ 9.94 (s, 1H), 9.81 (s, 1H), 7.82 (d, J = 2.5 Hz, 1H), 7.26 (dd, J = 8.7, 2.5 Hz, 1H), 6.87 (d, J = 8.7 Hz, 1H), 1.99 (s, 3H) | [2] |

| ¹³C NMR (101 MHz, DMSO-d6) | δ 167.86, 149.79, 132.12, 123.45, 119.74, 116.09, 108.56, 23.81 | [2] |

| HRMS (m/z) (ESI) | calcd for C8H9BrNO2 [M+H]+: 229.9811, found: 229.9810 | [2] |

Similar to its 2-bromo isomer, N-(3-bromo-4-hydroxyphenyl)acetamide holds promise as a scaffold for the development of new therapeutic agents. The presence of the bromine atom ortho to the hydroxyl group can influence the acidity of the phenol and its ability to participate in hydrogen bonding, which could be critical for enzyme inhibition. The general class of acetamide derivatives has been explored for antioxidant and potential anti-inflammatory activities. The unique substitution pattern of this isomer may offer a different profile of activity against targets such as PTP1B and protein tyrosine kinases compared to the 2-bromo isomer, making it a valuable compound for structure-activity relationship (SAR) studies.

Conclusion: The Utility of C8H8BrNO2 Isomers in Modern Drug Discovery

The bromo-hydroxyacetanilide isomers of C8H8BrNO2 represent a fertile ground for medicinal chemistry exploration. This guide has provided a detailed technical overview of two key isomers, N-(2-bromo-4-hydroxyphenyl)acetamide and N-(3-bromo-4-hydroxyphenyl)acetamide, from their synthesis and characterization to their potential as foundational structures in drug discovery programs. The strategic placement of the bromine atom, in conjunction with the hydroxyl and acetamido functionalities, offers a versatile platform for the design of novel enzyme inhibitors and modulators of key signaling pathways. For researchers and scientists in drug development, a thorough understanding of the synthesis and properties of these isomers is paramount to unlocking their full therapeutic potential.

References

- This reference is not cited in the text.

- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (n.d.). MDPI.

- Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.).

- N-(2-Bromo-4-hydroxyphenyl)acetamide. (n.d.). PubChem.

- Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science, 93(3), 239-247.

- Introducing bromine to the molecular structure as a strategy for drug design. (2024). ResearchGate.

- n-(3-Bromo-4-hydroxyphenyl)acetamide. (n.d.). PubChem.

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). Molecules, 15(12), 9213-9224.

- Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals.

- This reference is not cited in the text.

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2023). Molecules, 28(13), 5122.

- This reference is not cited in the text.

- Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.).

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]

- 4. N-(2-Bromo-4-hydroxyphenyl)acetamide | C8H8BrNO2 | CID 20317573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. irejournals.com [irejournals.com]

- 7. mdpi.com [mdpi.com]

- 8. n-(3-Bromo-4-hydroxyphenyl)acetamide | C8H8BrNO2 | CID 225166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-3-bromo-5-methylbenzoic Acid (CAS 13091-43-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Synthesis

2-Amino-3-bromo-5-methylbenzoic acid, registered under CAS number 13091-43-5, is a highly functionalized aromatic building block of significant interest in medicinal chemistry and organic synthesis.[1][2] This substituted anthranilic acid derivative is not merely a passive intermediate; its unique arrangement of an amino group, a bromine atom, and a carboxylic acid on a toluene backbone provides a strategic platform for constructing complex molecular architectures.[1] The inherent reactivity of each functional group can be selectively addressed, making it a valuable asset in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[1][2]

This guide provides an in-depth analysis of the properties, synthesis, reactivity, and applications of this compound, with a particular focus on its emerging role in the development of novel cancer therapeutics. As a Senior Application Scientist, the aim is not just to present data, but to illuminate the causal relationships behind its synthetic utility, empowering researchers to leverage its full potential.

Physicochemical and Structural Characteristics

The compound typically presents as a white to pale brown or cream-colored crystalline solid.[3] Its structural features—a carboxylic acid and an amino group—confer solubility in polar organic solvents, while its aromatic nature provides thermal stability.[1]

| Property | Value | Source(s) |

| CAS Number | 13091-43-5 | |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Bromo-5-methylanthranilic acid, 6-Amino-5-bromo-m-toluic acid | [1] |

| Molecular Formula | C₈H₈BrNO₂ | |

| Molecular Weight | 230.06 g/mol | |

| Melting Point | 204-208 °C (lit.) | |

| Appearance | White to pale brown crystalline solid | [3][5] |

| Predicted pKa | 4.62 ± 0.10 | [2] |

| InChI Key | LCMZECCEEOQWLQ-UHFFFAOYSA-N | [4] |

| SMILES | Cc1cc(c(c(c1)Br)N)C(=O)O | [1] |

Strategic Synthesis: Electrophilic Bromination

The most established and efficient route to this compound is the regioselective electrophilic bromination of its precursor, 2-amino-3-methylbenzoic acid. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the para position (C5) is sterically accessible and electronically favored, leading to the desired product.

Caption: Synthesis of the target compound via bromination.

Detailed Experimental Protocol: Synthesis via HBr/DMSO

This protocol is adapted from established procedures for the bromination of substituted anilines. The choice of DMSO as a solvent and aqueous HBr provides a practical and effective method.

-

Dissolution: In a suitable reaction vessel, dissolve 2-amino-3-methylbenzoic acid (10.0 g, 66 mmol) in dimethyl sulfoxide (DMSO).

-

Reagent Addition: Slowly add 48% aqueous hydrogen bromide solution (18.0 mL) to the stirred solution at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Precipitation: Carefully quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution. This neutralizes the excess acid and causes the product to precipitate.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Washing and Drying: Wash the filter cake thoroughly with water to remove any inorganic salts and dry under vacuum to afford this compound as a solid. The expected yield is typically high, in the range of 85% or greater.

Chemical Reactivity and Synthetic Logic

The synthetic value of this compound lies in the orthogonal reactivity of its three key functional groups. A thorough understanding of this reactivity allows for precise and strategic bond formation in multi-step syntheses.

Caption: Reactivity map of the core functional groups.

-

The Amino Group (-NH₂): This nucleophilic center is readily acylated or alkylated. More importantly, it can be converted to a diazonium salt, a versatile intermediate for Sandmeyer-type reactions, enabling its replacement with a wide variety of substituents (e.g., -OH, -CN, other halogens).[1]

-

The Bromo Group (-Br): As a halogen on an aromatic ring, the bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It is more reactive than a chloro-substituent, often allowing for milder reaction conditions in Suzuki, Heck, or Buchwald-Hartwig couplings, which are foundational for creating C-C, C-N, and C-O bonds. This reactivity is crucial for building the biaryl scaffolds common in many drug molecules.

-

The Carboxylic Acid Group (-COOH): This group can be converted into esters, amides, or acid chlorides. In drug design, a carboxylic acid often serves as a key hydrogen-bonding group or a salt-forming moiety to interact with biological targets or improve pharmacokinetic properties.

The ortho relationship between the amino and carboxylic acid groups allows for the formation of intramolecular hydrogen bonds and can influence the conformation of the molecule. The ortho amino group and meta bromo group provide a specific substitution pattern that is leveraged in the synthesis of targeted inhibitors.

Application in Drug Discovery: Targeting Apoptosis in Cancer

A compelling application of this compound is as a foundational scaffold for developing inhibitors of anti-apoptotic proteins, specifically Myeloid Cell Leukemia-1 (Mcl-1) and B-cell lymphoma-2-related protein A1 (Bfl-1).[1] These proteins are members of the Bcl-2 family, which are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis.

The Intrinsic Apoptosis Pathway and the Role of Mcl-1/Bfl-1

In healthy cells, anti-apoptotic proteins like Mcl-1, Bfl-1, and Bcl-xL sequester pro-apoptotic "effector" proteins such as Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane. Upon receiving an apoptotic stimulus (e.g., DNA damage), BH3-only proteins (like Bim, Puma, or tBid) are activated. They bind to and neutralize the anti-apoptotic proteins, liberating Bak and Bax. The freed Bak/Bax then form pores in the mitochondrial membrane, leading to the release of cytochrome c, activation of caspases, and ultimately, cell death.[6]

Many cancers subvert this process by overexpressing Mcl-1 and/or Bfl-1, effectively sequestering all available Bak/Bax and rendering the cells resistant to apoptosis. Therefore, small molecules that inhibit Mcl-1 and Bfl-1 can restore the natural apoptotic process in cancer cells.

Caption: Role of Mcl-1/Bfl-1 inhibitors in the apoptosis pathway.

Synthetic Workflow: From Building Block to Bioactive Inhibitor

The this compound scaffold is ideal for constructing Mcl-1/Bfl-1 inhibitors. A representative synthetic strategy involves a key Suzuki cross-coupling reaction to install a substituted aryl group at the 3-position, followed by amide bond formation.

Caption: General synthetic workflow for Mcl-1/Bfl-1 inhibitors.

Detailed Protocol: Suzuki Cross-Coupling of the Methyl Ester Derivative

This protocol is a validated method for palladium-catalyzed C-C bond formation, a critical step in elaborating the core scaffold.

-

Esterification (Protection): First, protect the carboxylic acid of this compound as a methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid under reflux) to prevent side reactions.

-